molecular formula C14H15BrN2O2 B13885081 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one

6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one

Cat. No.: B13885081
M. Wt: 323.18 g/mol
InChI Key: KAXKZDMCTYUQAY-UHFFFAOYSA-N
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Description

6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a suitable precursor containing a pyridine and an oxazole moiety, followed by bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of oxazoline derivatives.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the heterocyclic rings may facilitate binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

  • 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
  • 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Comparison: 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is unique due to the presence of both pyridine and oxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

6-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)hexan-1-one

InChI

InChI=1S/C14H15BrN2O2/c15-8-4-1-2-7-12(18)14-17-10-13(19-14)11-6-3-5-9-16-11/h3,5-6,9-10H,1-2,4,7-8H2

InChI Key

KAXKZDMCTYUQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCCBr

Origin of Product

United States

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